1-{[2-(4-Fluorophenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid
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Overview
Description
1-{[2-(4-Fluorophenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid is a complex organic compound that features a quinoline core substituted with a 4-fluorophenyl group and a piperidine carboxylic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
The synthesis of 1-{[2-(4-Fluorophenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group is introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinoline.
Formation of the Piperidine Carboxylic Acid Moiety:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-{[2-(4-Fluorophenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the quinoline core, especially at positions activated by electron-withdrawing groups.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[2-(4-Fluorophenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Biological Research: The compound is used in studies involving cell signaling pathways and receptor binding assays.
Industrial Applications: It serves as an intermediate in the synthesis of more complex pharmaceutical compounds and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{[2-(4-Fluorophenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid involves its interaction with molecular targets such as DNA and enzymes. The quinoline core can intercalate into DNA, disrupting its structure and function. Additionally, the compound can inhibit enzymes like topoisomerases, which are crucial for DNA replication and transcription. These interactions lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives such as:
Ciprofloxacin: A fluoroquinolone antibiotic with a similar quinoline core but different substituents.
Nalidixic Acid: Another quinolone derivative used as an antibacterial agent.
Chloroquine: A quinoline-based antimalarial drug.
Properties
Molecular Formula |
C22H19FN2O3 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
1-[2-(4-fluorophenyl)quinoline-4-carbonyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C22H19FN2O3/c23-16-7-5-14(6-8-16)20-13-18(17-3-1-2-4-19(17)24-20)21(26)25-11-9-15(10-12-25)22(27)28/h1-8,13,15H,9-12H2,(H,27,28) |
InChI Key |
LHVWBTSSSDQJSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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